N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic aromatic amines This compound is characterized by the presence of a benzodioxole ring, a dimethylaminophenyl group, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Synthesis of the Imidazo[1,2-a]pyridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and imidazo[1,2-a]pyridine intermediates with the dimethylaminophenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine moiety, converting it into a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
1,3-Benzodioxole (1,2-methylenedioxybenzene): Shares the benzodioxole ring but lacks the imidazo[1,2-a]pyridine and dimethylaminophenyl groups.
1-benzo[1,3]dioxol-5-yl-indoles: Contains the benzodioxole ring and indole moiety, differing in the heterocyclic structure.
Uniqueness: N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine is unique due to its combination of the benzodioxole, dimethylaminophenyl, and imidazo[1,2-a]pyridine groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C23H22N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H22N4O2/c1-15-10-11-27-21(12-15)25-22(16-4-7-18(8-5-16)26(2)3)23(27)24-17-6-9-19-20(13-17)29-14-28-19/h4-13,24H,14H2,1-3H3 |
InChI Key |
QAMSRVWJJNMYQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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